molecular formula C26H28N2 B589778 (Z)-Cinnarizine-d8 CAS No. 1185242-27-6

(Z)-Cinnarizine-d8

Cat. No.: B589778
CAS No.: 1185242-27-6
M. Wt: 376.573
InChI Key: DERZBLKQOCDDDZ-HRSZNPPGSA-N
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Description

(Z)-Cinnarizine-d8 is a deuterated stable isotopologue of cinnarizine, serving as a critical internal standard in quantitative bioanalytical method development and validation . Its primary research value lies in ensuring the accuracy and reliability of data during the analysis of the parent drug, cinnarizine, in various biological matrices. By using this deuterated standard, researchers can effectively track and correct for analyte loss throughout complex sample preparation processes, thereby achieving precise pharmacokinetic profiling . Cinnarizine, the active pharmaceutical ingredient (API), is a multi-targeting agent with antihistaminic, calcium channel blocking, and antiserotonergic properties, used in the management of vestibular disorders like vertigo and motion sickness . Its mechanism involves stabilizing vestibular signals by inhibiting calcium ion influx in the inner ear and blocking H1 histamine receptors to alleviate nausea and vomiting . Furthermore, cinnarizine improves blood flow by reducing blood viscosity, enhancing red blood cell deformability, and exhibiting selective anti-vasoconstrictor activity . Research into these complex mechanisms, as well as drug metabolism and stability studies, is significantly advanced by the availability of this compound, which provides essential traceability and quality control during the synthesis and formulation stages of drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-HRSZNPPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC=CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849628
Record name 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185242-27-6
Record name 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Isomeric Specificity, and Isotopic Enrichment of Z Cinnarizine D8

Systematic Naming and Chemical Registry Identification of (Z)-Cinnarizine-d8

This compound is identified by several systematic names and registry numbers that ensure its unambiguous identification in scientific literature and databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine. nih.gov It is also commonly referred to by synonyms such as 1-(Diphenylmethyl)-4-[(2Z)-3-phenyl-2-propen-1-yl]piperazine-d8 and cis-Cinnarizine-d8. scbt.compharmaffiliates.com

The unique Chemical Abstracts Service (CAS) number assigned to this compound is 1185242-27-6. scbt.comaxios-research.com This identifier is crucial for tracking the compound in chemical inventories and regulatory databases. The unlabelled (Z)-isomer of Cinnarizine (B98889) has a separate CAS number of 750512-44-8. pharmaffiliates.comchemspider.com

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine nih.gov
CAS Number 1185242-27-6 scbt.comaxios-research.com
Molecular Formula C₂₆H₂₀D₈N₂ scbt.comaxios-research.com
Molecular Weight 376.56 g/mol scbt.comaxios-research.com
Synonyms (Z)-1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine-d8, cis-Cinnarizine-d8 scbt.compharmaffiliates.com

Characterization of Deuterium (B1214612) Enrichment and Labeling Positions

The defining feature of this compound is the incorporation of eight deuterium atoms. nih.gov These deuterium atoms are specifically located on the piperazine (B1678402) ring of the molecule. nih.govcaymanchem.com The formal name, 1-(diphenylmethyl)-4-(3-phenyl-2-propen-1-yl)-piperazine-2,2,3,3,5,5,6,6-d₈, explicitly indicates that the deuterium atoms replace the hydrogen atoms at positions 2, 3, 5, and 6 of the piperazine ring, with two deuterium atoms at each of these four positions. caymanchem.com

This specific labeling pattern is critical for its function as an internal standard. The increased mass due to the eight deuterium atoms allows for clear differentiation from the non-deuterated Cinnarizine in mass spectrometry, while maintaining nearly identical chemical and physical properties. ijpsr.com The purity of the deuterated forms is typically high, often exceeding 95% to 99%. caymanchem.com

Table 2: Isotopic Labeling Details of this compound

FeatureDescription
Isotope Deuterium (²H or D) caymanchem.com
Number of Deuterium Atoms 8 nih.gov
Labeling Positions Positions 2, 2, 3, 3, 5, 5, 6, 6 of the piperazine ring caymanchem.com
Purity of Deuterated Forms ≥95% - ≥99% caymanchem.com

Considerations of (Z)-Isomer Specificity in Deuteration Strategies

The "(Z)-" designation in this compound refers to the stereochemistry around the carbon-carbon double bond in the 3-phenylprop-2-enyl side chain. ontosight.ai In the (Z)-isomer, also referred to as the cis-isomer, the higher priority substituents on each carbon of the double bond are on the same side. pharmaffiliates.com Maintaining this specific isomeric form during the deuteration process is a significant consideration in its synthesis.

The synthesis of isomerically pure (Z)-alkenes can be challenging as they are often less thermodynamically stable than their (E)-isomer counterparts. acs.org Therefore, synthetic strategies must employ stereoselective methods to ensure the desired (Z)-configuration is obtained and preserved in the final deuterated product. The choice of catalysts and reaction conditions plays a crucial role in controlling the stereoselectivity of the reaction. acs.org The distinct biological activities and properties of (Z) and (E) isomers underscore the importance of isomeric purity in pharmaceutical and research applications. researchgate.net

Conclusion

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules is guided by several core principles and utilizes a variety of deuterium sources and reaction types.

Kinetic Isotope Effect (KIE): The fundamental principle underlying the utility of deuterated compounds is the KIE. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. scielo.org.mx This difference in bond strength leads to a slower rate for reactions involving C-D bond cleavage compared to C-H bond cleavage, which can enhance the metabolic stability of a drug molecule. scielo.org.mx

Deuterium Sources: A variety of reagents can serve as the deuterium source. Heavy water (D₂O) is a common and relatively inexpensive source, often used in hydrogen-deuterium (H/D) exchange reactions. nih.gov Other sources include deuterium gas (D₂), metal deuterides like lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterated solvents such as methanol-d₄ (CD₃OD) or DMSO-d₆. researchgate.netscielo.org.mxacs.org The choice of deuterium source often depends on the specific reaction, its cost, and handling requirements. researchgate.net

Classical Methods: Traditional approaches for deuterium incorporation include acid- or base-catalyzed H/D exchange reactions. scielo.org.mxlibretexts.org These methods are particularly effective for hydrogens alpha to a carbonyl group (enolizable protons), which are sufficiently acidic to be exchanged with deuterium from a source like D₂O. libretexts.org Another classical method is the reduction of functional groups using deuterated reducing agents, such as the reduction of a ketone to a deuterated alcohol with LiAlD₄. scielo.org.mx

Modern Catalytic Methods: The limitations of classical methods, such as the need for pre-functionalized substrates or harsh conditions, have led to the development of modern catalytic systems. snnu.edu.cn Transition-metal catalysts, featuring metals like palladium, iridium, or ruthenium, have become powerful tools for C-H activation, enabling the direct and often site-selective replacement of hydrogen with deuterium in complex molecules. researchgate.netsnnu.edu.cn Electrochemical methods are also emerging as a green and efficient strategy for deuteration, often using D₂O as the deuterium source. sciopen.com

Strategies for Site-Specific Deuteration of Complex Molecules

Achieving deuteration at a specific, desired position within a complex molecule is a significant synthetic challenge that requires sophisticated strategies.

Hydrogen Isotope Exchange (HIE): Direct HIE is a widely used strategy for site-selective deuteration. snnu.edu.cn This approach often relies on catalysts that can reversibly activate a specific C-H bond, allowing for exchange with a deuterated solvent or reagent. The regioselectivity can be controlled through various means, including the use of directing groups that position the catalyst at a particular site on the molecule. snnu.edu.cn

Catalytic C-H Activation: Transition metal-catalyzed C-H activation is a premier strategy for late-stage functionalization, including deuteration. snnu.edu.cn For instance, iridium catalysts are known to facilitate ortho-C-H deuteration of aromatic rings containing directing groups like amides or acids. snnu.edu.cn Similarly, palladium catalysts can be used for the regioselective deuteration of (hetero)arenes. researchgate.net These methods are valuable for their ability to modify complex molecules without requiring a complete de novo synthesis.

Deconstructive Deuteration: This innovative strategy involves using a functional group, such as a ketone, as a "traceless activating group." nih.gov The group activates nearby positions for deuteration and is then removed. For example, a carbonyl moiety can facilitate deuteration at both the α- and β-positions before being cleaved from the molecule, allowing for precise and controlled deuterium incorporation. nih.gov

De Novo Synthesis: In many cases, the most reliable method for producing a site-specifically deuterated complex molecule is through a multi-step total synthesis that begins with or incorporates simple, commercially available deuterated building blocks. arkat-usa.org While often longer, this approach provides unambiguous control over the location and stereochemistry of the deuterium labels. arkat-usa.org For example, the synthesis of a deuterated sterol might involve the reduction of an enone with LiAlD₄ early in the synthetic sequence to install the deuterium atoms. acs.org

Methodological Approaches to Synthesize (Z)-Cinnarizine-d8

The synthesis of this compound, which is deuterated on the piperazine (B1678402) ring, involves a multi-step process that hinges on the preparation of a key deuterated intermediate. nih.gov The standard synthesis of Cinnarizine (B98889) involves the N-alkylation of 1-(diphenylmethyl)piperazine with a cinnamyl halide. researchgate.netgoogle.comgoogle.com To produce the desired deuterated analog, this pathway is modified by using a deuterated piperazine core.

Key Synthetic Steps:

Synthesis of Piperazine-d8: The crucial step is the preparation of the fully deuterated piperazine ring. This can be accomplished through various methods, such as the reduction of a suitable precursor with a powerful deuterating agent or through extensive H/D exchange reactions under forcing conditions.

Synthesis of 1-(diphenylmethyl)piperazine-d8: The deuterated piperazine-d8 is then reacted with diphenylmethyl chloride (benzhydryl chloride). This is a standard nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring displaces the chloride from the benzhydryl group. google.comgoogle.com

Synthesis of (Z)-Cinnamyl Chloride: The synthesis requires the (Z)-isomer of cinnamyl chloride. This can be prepared from (Z)-cinnamyl alcohol.

Final Coupling Reaction: The final step is the N-alkylation of 1-(diphenylmethyl)piperazine-d8 with (Z)-cinnamyl chloride. The remaining secondary amine on the deuterated piperazine ring attacks the cinnamyl chloride, displacing the chloride and forming the final product, this compound. researchgate.netgoogle.com The reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction.

Compound Information Table

Analytical Characterization and Purity Assessment of Z Cinnarizine D8

Spectroscopic Techniques for Deuterium (B1214612) Localization and Quantification

Spectroscopic methods are indispensable for the primary structural confirmation of (Z)-Cinnarizine-d8, providing direct evidence of deuterium incorporation and its specific molecular locations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the analysis of this compound, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy play crucial roles. The formal name of the compound, 1-(diphenylmethyl)-4-(3-phenyl-2-propen-1-yl)-piperazine-2,2,3,3,5,5,6,6-d8, indicates that all eight hydrogen atoms on the piperazine (B1678402) ring are substituted with deuterium. caymanchem.com

In a ¹H NMR spectrum of this compound, the signals corresponding to the piperazine ring protons would be absent or significantly diminished compared to the spectrum of its non-deuterated counterpart, Cinnarizine (B98889). mdpi.comsemanticscholar.org The remaining protons—on the diphenylmethyl and phenylpropenyl groups—would be observable and their integration values, when compared against a known internal standard, can help confirm the compound's structure and purity.

Conversely, ²H NMR (Deuterium NMR) spectroscopy would show signals specifically in the regions where deuterium atoms are present. This provides direct confirmation of deuteration at the intended positions on the piperazine ring. The use of deuterium labeling is a well-established method to overcome challenges in NMR studies of complex molecules. nih.gov

Table 1: Expected ¹H NMR Spectral Changes for this compound vs. Cinnarizine

Molecular Moiety Expected Signal in Cinnarizine Spectrum Expected Signal in this compound Spectrum Reason for Change
Piperazine Ring Protons Present Absent or greatly reduced Substitution of hydrogen with deuterium caymanchem.comnih.gov
Diphenylmethyl Protons Present Present These positions are not deuterated
Phenylpropenyl Protons Present Present These positions are not deuterated

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry (MS) is a cornerstone technique for analyzing deuterated compounds. wiseguyreports.commusechem.com It directly measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination and assessment of isotopic enrichment. americanpharmaceuticalreview.com

For this compound, the expected molecular weight is approximately 376.6 g/mol , which is an increase of about 8 units compared to the non-deuterated (Z)-Cinnarizine (molecular weight ~368.51 g/mol ), reflecting the replacement of eight protium (B1232500) atoms with eight deuterium atoms. nih.govaxios-research.comscbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₂₆H₂₀D₈N₂, with high accuracy. nih.gov

MS analysis is also critical for quantifying the isotopic purity. This involves measuring the relative abundances of ions corresponding to different deuterated forms (e.g., d8, d7, d6, etc.). A high isotopic purity is indicated by a dominant peak for the d8 species. caymanchem.com This technique is essential for ensuring that the labeled standard will perform reliably in quantitative analyses, such as those using liquid chromatography-mass spectrometry (LC-MS). resolvemass.ca

Table 2: Molecular Weight and Formula Data for this compound

Property Value Source
Molecular Formula C₂₆H₂₀D₈N₂ caymanchem.comaxios-research.comscbt.com
Average Molecular Weight ~376.6 g/mol caymanchem.comaxios-research.comscbt.com
Monoisotopic Mass 376.275462869 Da nih.gov
Isotopic Purity Typically ≥99% deuterated forms (d1-d8) caymanchem.com

Chromatographic Methods for Purity and Isomeric Integrity

Chromatographic techniques are essential for separating this compound from any impurities, including synthetic by-products, degradation products, and, crucially, its geometric isomer.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and isomeric integrity of non-volatile compounds like this compound. wdh.ac.idresearchgate.net A validated, stability-indicating reversed-phase HPLC method can effectively separate the main compound from its impurities. ajol.infoscience.gov

A key application of HPLC is the separation of the (Z)-isomer from the (E)-isomer (the standard, pharmacologically active form of Cinnarizine). Since (Z)-Cinnarizine is itself considered an impurity of (E)-Cinnarizine (Cinnarizine Impurity B EP), ensuring the isomeric purity of a this compound standard is critical. lgcstandards.comallmpus.com The method typically employs a C18 column with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. ijpsr.comajol.info Detection is commonly performed using a UV detector. Purity levels are often expected to be greater than 95%. lgcstandards.com

Table 3: Typical HPLC Method Parameters for Cinnarizine Analysis

Parameter Typical Condition Purpose
Column C18, reversed-phase Separation of mid-polar compounds ijpsr.comajol.info
Mobile Phase Methanol/Acetonitrile and aqueous buffer (e.g., Ammonium Acetate, Orthophosphoric Acid) Elution and separation of analytes ijpsr.comajol.info
Detector UV/Photodiode Array (PDA) Detection and quantification of analytes
Purity Specification >95% lgcstandards.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for purity analysis, particularly for identifying volatile or semi-volatile impurities. wdh.ac.id While HPLC is more common for large molecules like Cinnarizine, GC-MS can be used to detect and identify degradation products or residual solvents. researchgate.netemblasproject.org For instance, GC-MS has been used to detect the degradation of Cinnarizine into products like 1-benzhydryl-piperazine. researchgate.net The use of this compound as an internal standard is intended for quantification by either GC-MS or LC-MS, highlighting the utility of both platforms. caymanchem.com

Assessment of Chemical Purity and Impurity Profiling

For Cinnarizine, several process-related impurities and degradation products have been identified by pharmacopoeias. An effective analytical workflow must be able to separate this compound from these potential contaminants. The combination of HPLC for separation and MS for identification (LC-MS) is particularly powerful for this purpose. ijpsr.comamericanpharmaceuticalreview.comresearchgate.net A deuterated internal standard like this compound is ideal for accurately quantifying the non-deuterated parent drug and its metabolites in complex biological matrices, as it compensates for variations during sample preparation and analysis. ijpsr.comresearchgate.net

Table 4: Known Impurities of Cinnarizine

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Significance
Cinnarizine Impurity A C₁₇H₂₀N₂ 252.35 Process-related impurity axios-research.compharmaffiliates.com
(E)-Cinnarizine C₂₆H₂₈N₂ 368.51 The trans-isomer of the active drug allmpus.com
Cinnarizine Impurity C C₃₅H₃₅F₂N₂.Cl 557.11 Process-related impurity axios-research.comallmpus.com
Cinnarizine Impurity D C₃₅H₃₆N₂ 484.67 Process-related impurity axios-research.comallmpus.com
Cinnarizine Impurity E C₃₀H₃₀N₂ 418.57 Process-related impurity axios-research.compharmaffiliates.com
1-Benzhydryl-piperazine C₁₇H₂₀N₂ 252.35 Degradation product researchgate.net

Applications of Z Cinnarizine D8 in Quantitative Analytical Methodologies

Utilization as an Internal Standard in Mass Spectrometry-Based Assays

The primary application of (Z)-Cinnarizine-d8 is as an internal standard (IS) in quantitative assays, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpsr.comcaymanchem.comijpsr.com An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples being analyzed. Deuterium-labeled standards like this compound are considered the gold standard for mass spectrometry because they co-elute with the unlabeled analyte and exhibit similar ionization behavior, yet are distinguishable by their mass-to-charge ratio (m/z). ijpsr.com

Role in Compensating for Matrix Effects and Ion Suppression

Biological matrices, such as plasma and serum, are complex mixtures containing numerous endogenous compounds. During LC-MS/MS analysis, these co-eluting substances can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. researchgate.net This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy of quantification. researchgate.netnih.gov

This compound is instrumental in mitigating these matrix effects. ijpsr.com Since it behaves almost identically to the non-deuterated Cinnarizine (B98889) during sample preparation and ionization, any signal suppression or enhancement affecting the analyte will similarly affect the internal standard. ijpsr.com By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to a more accurate and reliable measurement of the analyte's concentration. ijpsr.comresearchgate.net Research has shown that the use of a labeled internal standard like this compound effectively nullifies the matrix effect in the quantification of Cinnarizine. ijpsr.com

Enhancement of Assay Reproducibility and Accuracy

The use of this compound as an internal standard significantly improves the reproducibility and accuracy of bioanalytical methods for Cinnarizine. ijpsr.comijpsr.com It compensates for potential variabilities that can occur during various stages of the analytical process, including sample extraction, injection volume, and instrument response. For instance, any loss of sample during the extraction process will affect both the analyte and the internal standard to a similar extent, thus preserving the accuracy of the final concentration measurement. Method validation studies have demonstrated that assays using this compound as an internal standard meet the stringent requirements for precision and accuracy set by regulatory bodies. ijpsr.comijpsr.com Incurred sample reanalysis, a process to confirm the reproducibility of a method, has shown that methods utilizing this compound are both reproducible and accurate. ijpsr.com

Development and Validation of Bioanalytical Methods for Cinnarizine Quantification

The development of robust and reliable bioanalytical methods is crucial for pharmacokinetic and bioequivalence studies. This compound is a key component in the development and validation of LC-MS/MS methods for the quantification of Cinnarizine in biological matrices like human plasma. ijpsr.comijpsr.com

Method Selectivity and Sensitivity Considerations

A critical aspect of method validation is ensuring the selectivity of the assay, which is its ability to differentiate and quantify the analyte in the presence of other components in the sample. medcraveonline.com The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides high selectivity by monitoring a specific precursor-to-product ion transition for both Cinnarizine (e.g., m/z 369.250/167.150) and this compound. ijpsr.com This ensures that the detected signal is unique to the compounds of interest, minimizing interference from endogenous or exogenous substances. ijpsr.com

The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. Methods developed using this compound have achieved high sensitivity, with LLOQs reported as low as 0.4 ng/mL in human plasma. ijpsr.comijpsr.com

Calibration Curve Range and Linearity

A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte. The linearity of this curve is essential for accurate quantification over a specific concentration range. Bioanalytical methods for Cinnarizine using this compound as an internal standard have demonstrated excellent linearity over a wide dynamic range. For example, one validated method showed a linear calibration curve from 0.4 to 100 ng/mL in plasma. ijpsr.comijpsr.com This broad range allows for the accurate measurement of Cinnarizine concentrations in various clinical and research settings.

Table 1: Example of a Validated Bioanalytical Method for Cinnarizine using this compound

ParameterDetailsSource
Analytical Technique LC-MS/MS ijpsr.comijpsr.com
Internal Standard This compound ijpsr.comijpsr.com
Matrix Human Plasma ijpsr.comijpsr.com
Calibration Curve Range 0.4 - 100 ng/mL ijpsr.comijpsr.com
Lower Limit of Quantification (LLOQ) 0.4 ng/mL ijpsr.comijpsr.com
Extraction Method Liquid-Liquid Extraction ijpsr.comijpsr.com
Ion Transition (Cinnarizine) m/z 369.250 → 167.150 ijpsr.com

Quality Control (QC) Applications in Research and Development

In pharmaceutical research and development, quality control is paramount to ensure the integrity and reliability of experimental data. This compound, as a stable isotope-labeled reference material, is utilized in the preparation of quality control samples. axios-research.comweblivelink.com These QC samples, prepared at different concentration levels (low, medium, and high), are analyzed alongside study samples to monitor the performance of the bioanalytical method.

Research on Metabolic Pathway Elucidation Using Z Cinnarizine D8

In Vitro Metabolic Stability Studies with Deuterated Compounds

In vitro metabolic stability studies are essential in early drug discovery to predict a compound's in vivo pharmacokinetic profile. tandfonline.com These studies, often using human liver microsomes (HLM) or hepatocytes, assess how quickly a compound is metabolized. tandfonline.comjuniperpublishers.com The strategic replacement of hydrogen with deuterium (B1214612), a non-radioactive heavy isotope of hydrogen, can significantly alter a compound's metabolic fate. This alteration stems from the "deuterium kinetic isotope effect" (KIE), where the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. bioscientia.de Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down by deuterium substitution, potentially enhancing the compound's metabolic stability and prolonging its biological half-life. tandfonline.comjuniperpublishers.com

Investigation of Cytochrome P450 (CYP) Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs. bioscientia.denih.gov These enzymes often catalyze oxidative reactions that involve the cleavage of a C-H bond. bioscientia.deresearchgate.net Introducing deuterium at these metabolically vulnerable sites, or "soft spots," can decelerate the rate of CYP-mediated metabolism due to the kinetic isotope effect. bioscientia.denih.gov

| In Vitro Models | Human liver microsomes (HLM) and recombinant CYP enzymes are common systems used to study these effects. juniperpublishers.comnih.gov | Allow for controlled investigation of metabolic pathways and enzyme kinetics without the complexities of in vivo systems. |

Analysis of Metabolic Shunting Phenomena

When deuteration successfully slows down metabolism at a specific site, the metabolic machinery of the cell may compensate by increasing the rate of metabolism at other, non-deuterated sites on the molecule. nih.gov This phenomenon is known as "metabolic switching" or "metabolic shunting". nih.govmusechem.com

Metabolic shunting can have several outcomes:

It can lead to an increase in the formation of an alternative, potentially undesired, metabolite (metabolic switching). nih.gov

It can divert metabolism towards a different, sometimes more favorable, pathway, such as glucuronidation (metabolic shunting). nih.gov

Applications in Deuterated Metabolic Imaging (DMI) Research

Deuterated Metabolic Imaging (DMI) is a novel, non-invasive magnetic resonance (MR) imaging technique that allows for the real-time visualization and quantification of metabolic pathways in vivo. nih.govnih.gov The method involves the administration of a substrate enriched with deuterium, such as [6,6-²H₂]-glucose, followed by MR spectroscopic imaging to detect the deuterated substrate and its downstream metabolic products. isotope.com

The core advantages of DMI include its non-radioactive nature and the very low natural abundance of deuterium in the body, which provides a high-contrast, background-free signal. isotope.com DMI can track the flux through key energy pathways like glycolysis and the tricarboxylic acid (TCA) cycle by measuring the conversion of deuterated glucose into metabolites like lactate (B86563), glutamate, and glutamine. au.dk This provides invaluable insights into the metabolic state of tissues, with significant potential applications in oncology for diagnosing tumors and assessing treatment responses. nih.gov

While a compound like (Z)-Cinnarizine-d8 is not a primary substrate for metabolic pathways and thus not used as a DMI imaging probe itself, DMI offers a powerful platform to study the effects of such deuterated drugs on cellular metabolism. For instance, researchers could use DMI to investigate how a drug, deuterated or not, alters the glycolytic rate (the Warburg effect) in cancer cells by measuring changes in the production of deuterated lactate from deuterated glucose. This application would allow for a non-invasive assessment of the pharmacodynamic effects of the drug on metabolic function.

Table 2: Principles and Applications of Deuterated Metabolic Imaging (DMI)

Feature Description Relevance to Research
Technique Non-invasive magnetic resonance spectroscopy (MRS) that detects deuterium-labeled compounds. isotope.com Allows for the mapping of metabolic activity in 3D within living organisms, including humans.
Probes Deuterated metabolic substrates like [6,6-²H₂]-glucose or ²H₃-acetate. Used to trace specific metabolic pathways such as glycolysis and the TCA cycle.
Measurements Quantifies the rate of conversion of the deuterated substrate to its metabolic products (e.g., glucose to lactate). isotope.comau.dk Provides a direct measure of metabolic flux and enzyme activity in vivo.

| Potential Applications | Cancer diagnosis, monitoring treatment response, and studying metabolic reprogramming in various diseases. nih.govnih.gov | Could be used to study the metabolic impact of drugs like this compound on tissue-level bioenergetics. |

Identification of Deuterated Metabolites and Biotransformation Products (in non-human systems)

Identifying the metabolic products of a drug candidate is a critical step in understanding its biotransformation pathways. nih.gov The use of deuterated compounds like this compound simplifies this process significantly, especially when using mass spectrometry (MS). frontiersin.org In non-human systems, such as in vitro incubations with rat or human liver microsomes or in vivo studies in animals, the deuterium label acts as a clear signature. mdpi.com

The primary analytical tool for metabolite identification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govacs.org The strategy involves several key steps:

Detection: Metabolites are distinguished from the complex biological matrix because the deuterium label imparts a specific mass increase compared to any endogenous molecules. frontiersin.org

Structural Clues: The mass difference between the parent drug, this compound, and its detected metabolite provides an immediate clue to the type of biotransformation that occurred (e.g., an increase of 16 Da suggests hydroxylation; an increase of 176 Da suggests glucuronidation). acs.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the metabolite. By comparing the fragmentation pattern of the metabolite to that of the parent drug, researchers can often pinpoint the location of the metabolic modification. acs.org

For Cinnarizine (B98889), glucuronide conjugates have been identified as major metabolites. Therefore, in studies with this compound, one would expect to identify deuterated glucuronide metabolites. Advanced techniques like hydrogen/deuterium exchange (H/D exchange) combined with high-resolution mass spectrometry (HRMS) can further refine the structural characterization of novel or isomeric metabolites. nih.govnih.gov

Table 3: Common Biotransformation Reactions and Their Mass Spectrometric Signatures

Biotransformation Reaction Mass Change (Da) Description
Hydroxylation +16 Addition of a hydroxyl group (-OH).
N-dealkylation Varies Removal of an alkyl group from a nitrogen atom.
Glucuronidation +176 Conjugation with glucuronic acid.
Sulfation +80 Conjugation with a sulfo group.

| Oxidation | +14 | Conversion of a secondary alcohol to a ketone. |

Investigation of Deuterium Kinetic Isotope Effects Dkie in Biotransformation Studies

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects

The Deuterium Kinetic Isotope Effect (DKIE) is the change in the rate of a chemical reaction when a hydrogen atom (H) in a reactant is replaced by a deuterium atom (D). wikipedia.orgunam.mx This phenomenon is rooted in the principles of physical organic chemistry and quantum mechanics. The core of the effect lies in the difference in mass between deuterium and hydrogen; deuterium is approximately twice as heavy.

This mass difference leads to a lower vibrational frequency and a lower zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. nih.govijeat.org In reactions where the cleavage of this bond is the rate-determining step, substituting hydrogen with deuterium will slow down the reaction rate.

The magnitude of the DKIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD), or kH/kD. researchgate.net

Primary DKIE: Occurs when the bond to the isotopic atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, theoretical primary DKIE values can be as high as 7-10, though in enzymatic reactions, values are typically observed in the range of 1 to 5. prolynxinc.com

Secondary DKIE: Is observed when the bond to the isotope is not broken in the rate-determining step. These effects are generally much smaller than primary DKIEs. wikipedia.org

In the context of drug metabolism, many oxidative reactions catalyzed by enzymes like the cytochrome P450 (CYP) family involve the cleavage of a C-H bond as a critical step. nih.gov Therefore, deuterating a metabolically vulnerable site on a drug molecule, such as (Z)-Cinnarizine, can lead to a significant primary DKIE, slowing its biotransformation.

Experimental Approaches for Measuring DKIE in Drug Metabolism

Determining the DKIE for a deuterated drug candidate like (Z)-Cinnarizine-d8 involves a series of specialized in vitro and in vivo experiments. These studies are crucial for quantifying the change in metabolic rate and predicting the potential impact on the drug's pharmacokinetic profile. nih.govresearchgate.net

In Vitro Assays:

Incubation with Liver Fractions: The most common approach involves incubating the deuterated compound and its non-deuterated counterpart with liver metabolic systems. wuxiapptec.comnih.gov

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of CYP enzymes. They are a standard tool for assessing Phase I metabolic stability. nih.govnih.gov

Hepatocytes: Using whole liver cells (either fresh or cryopreserved) provides a more comprehensive picture, as they contain both Phase I and Phase II metabolic enzymes and cofactors.

Recombinant Enzymes: To identify the specific enzyme responsible for metabolism (e.g., CYP2D6 for cinnarizine), the compound is incubated with individual, recombinantly expressed CYP isoforms. nih.govresearchgate.net

Experimental Designs for Measuring DKIE:

Non-Competitive Intermolecular Assays: The deuterated and non-deuterated compounds are incubated in separate experiments. The rate of disappearance of each parent compound is measured over time to determine the respective intrinsic clearance rates. The ratio of these rates gives the DKIE. nih.gov

Competitive Intermolecular Assays: A mixture (often 1:1) of the deuterated and non-deuterated compounds is incubated together in the same reaction vessel. nih.govnih.gov The relative rates of metabolism are determined by measuring the ratio of the remaining parent compounds or the formed metabolites over time. This method is often more precise as it minimizes experimental variability.

Analytical Techniques: Liquid chromatography-mass spectrometry (LC-MS/MS) is the primary analytical technique used in these studies. researchgate.net Its high sensitivity and specificity allow for the accurate quantification of the parent drug and its metabolites, and the mass difference between the deuterated and non-deuterated versions makes them easily distinguishable. wdh.ac.id

The table below summarizes common experimental systems for DKIE measurement.

Table 1: Experimental Systems for Measuring DKIE in Drug Metabolism

Experimental System Description Advantages Key Measurement
Human Liver Microsomes (HLM) Subcellular fraction containing Phase I enzymes. Cost-effective, high throughput, good for CYP-mediated metabolism. Intrinsic clearance (CLint) of parent compound.
Hepatocytes (Suspension/Plated) Intact liver cells containing a full range of metabolic enzymes. More physiologically relevant, includes Phase II metabolism and transport. Rate of parent compound depletion.
Recombinant CYP Enzymes Individual, purified enzymes expressed in a cellular system. Identifies specific enzyme(s) responsible for metabolism (reaction phenotyping). Turnover rate by a specific isoform.

Impact of Deuteration on Enzymatic Cleavage (e.g., C-D vs. C-H Bonds)

The substitution of hydrogen with deuterium at a site of enzymatic attack has a direct and measurable impact on the rate of bond cleavage. As established, the C-D bond is stronger than the C-H bond, requiring a higher activation energy for cleavage. nih.govsplendidlab.com

The parent compound, cinnarizine (B98889), is known to be extensively metabolized in the liver, primarily through oxidative pathways catalyzed by the cytochrome P450 system. sandoz.commedicines.org.uk Specifically, CYP2D6 is the major enzyme responsible for its biotransformation, with pathways including N-dealkylation and aromatic hydroxylation. nih.govhpra.iefda.gov.phnih.gov

When (Z)-Cinnarizine is deuterated at one of these "soft spots" of metabolism, the enzyme's ability to abstract the atom is hindered. For a CYP450-mediated reaction, which often involves hydrogen atom abstraction, the presence of a deuterium atom at the target site will slow down the catalytic cycle. nih.gov This results in a slower rate of metabolite formation and, consequently, a reduced rate of clearance for the parent drug. researchgate.net This effect is the primary motivation for developing deuterated drugs, as it can lead to an increased plasma half-life and improved drug exposure. drugbank.comnih.gov

The table below illustrates the fundamental differences between C-H and C-D bonds that lead to the kinetic isotope effect.

| Rate of Enzymatic Cleavage | Faster (kH) | Slower (kD) splendidlab.com | Slower metabolism of the deuterated compound (kH/kD > 1). |

For this compound, deuteration on the cinnamyl group or the diphenylmethyl moiety—both sites susceptible to oxidative metabolism—would be expected to exhibit a significant DKIE. nih.govsmolecule.com This would reduce the rate of its breakdown by CYP2D6, potentially leading to a more favorable pharmacokinetic profile compared to the non-deuterated version.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Cinnarizine
(Z)-Cinnarizine
Cinnarizine-cinnamyl-d8
Cinnarizine-d8 glucuronide

Applications of Z Cinnarizine D8 in Pharmacokinetic Research Models Non Human

Assessment of Apparent Clearance and Half-Life in Preclinical Models

The determination of fundamental pharmacokinetic parameters like apparent clearance (Cl/F) and elimination half-life (t½) is a cornerstone of preclinical drug development. These parameters help predict the dosing frequency and potential for drug accumulation in the body. In non-human models such as rats and dogs, studies are conducted to characterize how the body processes Cinnarizine (B98889).

The elimination half-life of Cinnarizine has been reported to vary, ranging from 3 to 24 hours in different models and studies. nih.govhpra.iemedicines.org.uk For instance, pharmacokinetic studies in dogs have explored the clearance and half-life of Cinnarizine following both oral and intravenous administration. researchgate.net One study in dogs determined that the pharmacokinetics of orally administered Cinnarizine fit a one-compartment model, while intravenous injection fit a two-compartment model. researchgate.net Another study in rats that evaluated potential parkinsonism-inducing effects tracked plasma and striatum concentrations over 30 days, providing insights into its long-term distribution and elimination. nih.gov

The accuracy of these determinations relies heavily on the precise measurement of drug concentrations in plasma over time. The use of (Z)-Cinnarizine-d8 as an internal standard in LC-MS/MS methods is the gold standard for this quantification. ijpsr.comijpsr.com It enables researchers to construct accurate plasma concentration-time curves, from which parameters like clearance and half-life are derived.

Table 1: Representative Pharmacokinetic Parameters of Cinnarizine in Preclinical Models

This table summarizes key pharmacokinetic data for Cinnarizine from various non-human studies. The precise quantification needed to determine these values is typically achieved using a deuterated internal standard like this compound in the bioanalytical method.

ParameterValueAnimal ModelSource
Elimination Half-Life (t½)4 to 24 hoursGeneral Preclinical hpra.iemedicines.org.uk
Elimination Half-Life (t½)3–6 hoursGeneral Preclinical nih.gov
Peak Plasma Time (tₘₐₓ)2.5 to 4 hoursGeneral Preclinical medicines.org.uk
Relative Oral Bioavailability46.4%Beagle Dogs researchgate.net
Plasma Protein Binding91%General Preclinical medicines.org.uk

Analysis of Systemic Exposure and Bioavailability Enhancements

Cinnarizine is a poorly water-soluble drug, which can lead to low and erratic oral bioavailability. researchgate.netnih.gov A significant area of pharmaceutical research involves developing new formulations to overcome this limitation and enhance systemic exposure. Preclinical animal models are essential for screening and evaluating these novel drug delivery systems. This compound plays a critical role in these studies by enabling the accurate measurement of Cinnarizine concentrations, which is necessary to calculate key bioavailability metrics like maximum plasma concentration (Cₘₐₓ) and the area under the plasma concentration-time curve (AUC). ijpsr.comrjptonline.org

Several studies in non-human models have demonstrated enhanced bioavailability with different Cinnarizine formulations:

Lipid-Based Formulations: In one study using beagle dogs, administering Cinnarizine in an oleic acid solution within a capsule increased the Cₘₐₓ and AUC by 2.9 and 4.0 times, respectively, compared to a standard tablet. nih.gov

Nanosuspensions: An in-vivo study in rats showed that a Cinnarizine nanosuspension increased the Cₘₐₓ and AUC by approximately 2.8-fold and 2.7-fold, respectively, compared to a reference preparation. researchgate.net

Self-Micro-Emulsifying Tablets (SMETs): In rabbits, a SMET formulation of Cinnarizine resulted in a 1.5-fold higher Cₘₐₓ and a 1.8-fold higher AUC compared to a commercial tablet. rjptonline.org

Silica-Lipid Hybrid Systems: A study utilizing a functionalized silica-lipid hybrid system in rats showed a 2.1-fold improvement in AUC and a 1.6-fold improvement in Cₘₐₓ compared to an unformulated version of the drug. frontiersin.org

In each of these preclinical trials, blood samples are taken at various time points after administration, and the plasma is analyzed to determine the concentration of Cinnarizine. The use of this compound as an internal standard during the LC-MS/MS analysis ensures that the calculated Cₘₐₓ and AUC values are accurate, allowing for a reliable comparison between different formulations. ijpsr.comijpsr.com

Table 2: Bioavailability Enhancement of Cinnarizine in Preclinical Models

This table shows the fold-increase in key systemic exposure parameters (Cₘₐₓ and AUC) for various enhanced Cinnarizine formulations compared to control preparations in animal models.

Formulation TypeAnimal ModelCₘₐₓ Increase (Fold)AUC Increase (Fold)Source
Oleic Acid SolutionBeagle Dogs2.94.0 nih.gov
NanosuspensionRats2.82.7 researchgate.net
Self-Micro-Emulsifying Tablets (SMETs)Rabbits1.51.8 rjptonline.org
Functionalized Silica-Lipid HybridRats1.62.1 frontiersin.org

Role in Understanding Drug-Drug Interactions (DDIs) through Metabolic Studies

Understanding a drug's potential for interactions with other co-administered medications is a critical aspect of preclinical safety evaluation. These interactions often occur at the level of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In vitro studies using human liver microsomes and in vivo studies in animal models are conducted to investigate these potential DDIs.

Cinnarizine is extensively metabolized, largely by the enzyme CYP2D6, with some involvement from other enzymes like CYP2B6 and CYP2C9. nih.govnih.govtga.gov.aumdpi.com This makes it susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of these same enzymes. tga.gov.au

Stable isotope-labeled compounds like this compound are powerful tools in metabolic DDI studies. researchgate.net In an in vitro setting, such as an incubation with liver microsomes, researchers can assess the impact of a second drug on the metabolism of Cinnarizine. By using this compound as the substrate, its metabolites can be easily distinguished from the metabolites of the co-incubated drug by mass spectrometry. This allows for unambiguous measurement of metabolite formation and provides a clear picture of whether the second drug inhibits or induces Cinnarizine's metabolism. This approach is superior to using a non-isotopic analog as an internal standard, which may not accurately reflect the metabolic fate of the analyte in the complex environment of a DDI study. kcasbio.com

Z Cinnarizine D8 As a Reference Standard in Pharmaceutical Research and Development

Compliance with Pharmacopeial Standards (e.g., USP, EP) for Analytical Traceability

(Z)-Cinnarizine-d8 is a well-characterized chemical compound that functions as a reference standard, and its use is compliant with regulatory guidelines. axios-research.com Reference standards like this compound provide analytical traceability to pharmacopeial standards, such as those established by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). axios-research.comaxios-research.comsynzeal.com This traceability is fundamental for ensuring that the analytical results obtained in different laboratories and at different times are comparable and reliable.

The European Pharmacopoeia (EP) provides reference standards for Cinnarizine (B98889), which are intended for use in laboratory tests as prescribed in the EP monographs. analytics-shop.com The use of a deuterated internal standard like this compound in conjunction with these primary standards allows for more accurate and reproducible quantification in complex matrices. ijpsr.com Suppliers of this compound often provide a comprehensive Certificate of Analysis (COA) and other analytical data that comply with these stringent regulatory standards, further cementing its role in maintaining a traceable analytical framework. axios-research.comweblivelink.com

Role in Analytical Method Development and Validation (AMV)

This compound is instrumental in the development and validation of analytical methods (AMV) for Cinnarizine and its related substances. axios-research.comsynzeal.comweblivelink.com Its primary application is as an internal standard in chromatographic techniques, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. ijpsr.com The use of a stable isotope-labeled (SIL) analogue like this compound is considered the gold standard for internal standards in bioanalytical methods. researchgate.net

Here's a breakdown of its role in AMV:

Compensating for Variability: As a deuterated standard, this compound exhibits nearly identical physicochemical properties and chromatographic behavior to the non-labeled Cinnarizine. ijpsr.comresearchgate.net This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to enhanced precision and accuracy of the analytical method. ijpsr.com

Method Validation: During method validation, this compound is crucial for assessing key parameters as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). These parameters include linearity, accuracy, precision, and specificity. science.gov

Bioanalytical Studies: In bioequivalence and pharmacokinetic studies, where Cinnarizine concentrations are measured in biological matrices like plasma, this compound is essential for accurate quantification. ijpsr.com Its use helps to nullify matrix effects, which can significantly interfere with the analysis. ijpsr.com

The development of a rapid, sensitive, and selective bioanalytical method for the estimation of Cinnarizine in human plasma by LC-MS/MS has been successfully achieved using Cinnarizine-d8 as the internal standard. ijpsr.com This underscores the compound's practical importance in advancing clinical and preclinical research.

Importance in Ensuring Quality and Consistency of Cinnarizine Related Research

The use of this compound as a reference standard is paramount for maintaining the quality and consistency of research related to Cinnarizine. By providing a stable and reliable point of reference, it ensures that data generated across different studies and research facilities are comparable and of high quality.

Key aspects of its importance include:

Impurity Profiling: In the synthesis and formulation stages of drug development, reference standards are essential for identifying and quantifying impurities. axios-research.comweblivelink.com this compound can be used in methods designed to detect and measure Cinnarizine-related impurities, ensuring the final drug product meets the required purity specifications.

Stability Studies: Stability-indicating analytical methods, validated using standards like this compound, are crucial for determining the shelf-life and storage conditions of Cinnarizine drug products. science.gov These methods can effectively separate the active pharmaceutical ingredient (API) from its degradation products. science.gov

The meticulous characterization and regulatory compliance of this compound reference standards provide researchers with the confidence needed to produce reliable and reproducible results, which is the cornerstone of sound scientific research and pharmaceutical development. axios-research.comweblivelink.com

Future Directions and Emerging Research Avenues for Deuterated Cinnarizine Analogs

Advanced Spectroscopic Techniques for Isotope Analysis

The precise analysis of deuterated compounds is crucial for understanding their behavior in biological systems. Advanced spectroscopic techniques are at the forefront of this analytical endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a powerful tool for the structural elucidation of deuterated molecules. researchgate.net Both ¹H and ²H NMR can be employed to confirm the exact position and extent of deuterium (B1214612) incorporation within the cinnarizine (B98889) scaffold. For instance, in (Z)-Cinnarizine-d8, the absence of proton signals in the deuterated regions of the ¹H NMR spectrum and the corresponding appearance of deuterium signals in the ²H NMR spectrum provide definitive proof of successful labeling. Furthermore, advanced NMR techniques, such as two-dimensional spectroscopy, can offer deeper insights into the subtle conformational changes that may arise from deuteration. nih.gov

Mass Spectrometry (MS) is indispensable for the quantitative analysis of deuterated compounds and their metabolites. musechem.com High-resolution mass spectrometry can easily distinguish between the deuterated analog and its non-deuterated counterpart due to the mass difference. This is particularly valuable in metabolic studies where deuterated compounds serve as internal standards for the accurate quantification of the parent drug and its metabolites in complex biological matrices. musechem.comsigmaaldrich.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose. thieme-connect.com

Molecular Rotational Resonance (MRR) Spectroscopy is an emerging technique that offers exceptional specificity for distinguishing between different isotopic species (isotopologues and isotopomers). marquette.edu This can be particularly useful in cases where deuteration might lead to a mixture of isomers, ensuring the purity and precise characterization of the deuterated standard. marquette.edu

Technique Application in this compound Analysis Key Advantages
NMR Spectroscopy - Confirms site of deuteration- Quantifies deuterium incorporation- Assesses conformational changes- Provides detailed structural information- Non-destructive
Mass Spectrometry - Accurate quantification in biological samples- Serves as an internal standard- Identifies metabolites- High sensitivity and specificity- Suitable for complex mixtures
MRR Spectroscopy - Distinguishes between isotopic isomers- Confirms regioselectivity of deuteration- Unambiguous isomer identification- High resolution

Computational Modeling and In Silico Prediction of Deuteration Effects

Computational tools are becoming increasingly vital in predicting the effects of deuteration before undertaking complex and costly synthetic procedures. alfa-chemistry.com

Molecular Docking and Dynamics Simulations can model the interaction of this compound with its biological targets, such as histamine (B1213489) receptors or calcium channels. nih.govnih.gov These simulations can help predict whether the subtle changes in bond length and vibrational frequency due to deuteration will impact the binding affinity and efficacy of the drug. irb.hrnih.gov While deuteration is not expected to significantly alter the pharmacological profile, these in silico studies can provide valuable reassurance and insights. nih.govtandfonline.com

Pharmacokinetic Simulations are used to predict how deuteration will affect the absorption, distribution, metabolism, and excretion (ADME) properties of cinnarizine. alfa-chemistry.com By modeling the interaction of the deuterated analog with metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, researchers can anticipate the magnitude of the kinetic isotope effect and its impact on the drug's half-life. dovepress.comnih.gov However, it's important to note that the in vivo effects can be complex and may not always be accurately predicted, necessitating experimental validation. nih.govnih.gov

Novel Applications in Systems Biology and Multi-Omics Research

The use of stable isotope-labeled compounds like this compound is expanding into the fields of systems biology and multi-omics research, which aim to provide a holistic understanding of biological systems. mdpi.commdpi.comvascular-proteomics.com

In metabolomics , deuterated standards are crucial for the accurate quantification of metabolites in biological samples. mdpi.combiospec.net By using this compound as an internal standard, researchers can precisely measure the levels of cinnarizine and its metabolites in various tissues and fluids, providing a clearer picture of its metabolic fate. This is essential for building comprehensive metabolic models.

In proteomics , techniques like hydrogen-deuterium exchange (HDX) mass spectrometry can be used to study protein dynamics and ligand binding. drughunter.com While not a direct application of this compound itself, the principles of isotope exchange are central to these methods.

The integration of data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) allows for a more complete understanding of disease processes and drug actions. mdpi.comnih.gov Deuterated compounds, by enabling more accurate measurements in the metabolome, contribute significantly to the robustness of these integrated models.

Development of Isomer-Specific Deuterated Standards for Complex Pharmaceutical Research

The synthesis of isomer-specific deuterated standards is a critical area of development, particularly for drugs like cinnarizine that exist as geometric isomers. The (Z)-isomer of cinnarizine is the focus here, and ensuring that the deuterated standard is also in the correct isomeric form is paramount for accurate research.

The synthesis of this compound requires careful control of the reaction conditions to maintain the desired stereochemistry. researchgate.net The development of novel synthetic methodologies that allow for the precise and selective introduction of deuterium into specific positions of a molecule without affecting its isomeric purity is an active area of research. rsc.org

The availability of high-purity, isomer-specific deuterated standards is essential for a variety of research applications, including:

Pharmacokinetic studies: To accurately quantify the active isomer in biological systems.

Metabolic profiling: To distinguish between the metabolites of different isomers.

Receptor binding assays: To ensure that the binding characteristics of the correct isomer are being studied.

The challenges in synthesizing and purifying these specific standards highlight the need for advanced analytical techniques that can confirm both the isotopic labeling and the isomeric purity. marquette.eduuttyler.edu

Expanding the Scope of Deuterium Labeling for Understanding Cinnarizine-Related Interactions (non-clinical)

Beyond its use as an internal standard, deuterium labeling can be a powerful tool for elucidating the fundamental mechanisms of drug action in non-clinical settings.

Investigating Drug-Receptor Interactions: While the primary effect of deuteration is on metabolism, subtle changes in hydrogen bonding and van der Waals interactions can occur upon deuterium substitution. nih.govmdpi.com Computational studies have suggested that deuteration can, in some cases, alter ligand-receptor binding affinities. nih.govresearchgate.net Carefully designed non-clinical experiments using this compound could explore these potential quantum mechanical effects on its interaction with histamine and calcium channel receptors.

Elucidating Reaction Mechanisms: The kinetic isotope effect is a classic tool for studying reaction mechanisms. symeres.com By comparing the rate of metabolism of this compound with its non-deuterated counterpart, researchers can gain insights into the rate-limiting steps of its metabolic pathways and the specific enzymes involved.

Probing Membrane Interactions: Deuterium oxide (D₂O) has been shown to influence the function of cellular components like microtubules. nih.gov While this is different from incorporating deuterium into the drug molecule itself, it highlights the broader potential of using isotopes to probe biological processes. Studies could be designed to investigate how the deuteration of cinnarizine might affect its interaction with cell membranes, which could be relevant to its mechanism of action as a calcium channel blocker.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing (Z)-Cinnarizine-d8, and how do they differ from non-deuterated analogs?

  • Methodological Answer :

  • Step 1 : Use high-performance liquid chromatography–mass spectrometry (HPLC-MS) to confirm isotopic purity (e.g., 98 atom% deuterium as specified in commercial standards) .

  • Step 2 : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 2H^2H-NMR) to distinguish deuterium incorporation sites and verify stereochemistry. Compare spectra with non-deuterated Cinnarizine to identify isotopic shifts .

  • Step 3 : Validate thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) , as outlined in physicochemical profiling protocols .

    • Key Consideration : Non-deuterated analogs may exhibit differences in solubility and melting points; always calibrate instruments using deuterated reference standards .

Q. How should researchers design experiments to assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Step 1 : Test stability across pH ranges (e.g., 1–9) using buffered solutions and quantify degradation via HPLC-MS.
  • Step 2 : Evaluate photostability by exposing samples to UV-Vis light (per ICH Q1B guidelines) and monitor deuterium retention .
  • Step 3 : Store samples at 0–6°C (as specified for deuterated compounds) and compare degradation kinetics with room-temperature controls .
    • Data Interpretation : Use Arrhenius plots to predict shelf-life under accelerated conditions. Report deviations in deuterium content using isotopic ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic (PK) studies, and how should researchers mitigate these effects?

  • Methodological Answer :

  • Step 1 : Conduct in vitro metabolic assays (e.g., liver microsomes) to compare metabolic rates between deuterated and non-deuterated forms. Monitor for isotopic "metabolic switching" using LC-MS/MS .

  • Step 2 : In vivo PK studies should include tracer dosing to distinguish deuterated compound behavior from endogenous metabolites. Use compartmental modeling to account for altered clearance rates .

  • Step 3 : Validate findings against non-deuterated controls and reference literature on deuterium isotope effects in similar compounds (e.g., reduced CYP450 metabolism) .

    • Contradiction Resolution : If PK parameters conflict with non-deuterated data, re-evaluate deuterium positioning (e.g., Z-isomer specificity) and confirm isotopic purity .

Q. What strategies are effective for resolving spectral data contradictions when characterizing this compound in complex matrices?

  • Methodological Answer :

  • Step 1 : Use 2D-NMR techniques (e.g., 1H^1H-13C^13C HSQC) to resolve overlapping peaks caused by deuterium-induced shifts. Compare with computational simulations (e.g., DFT calculations) .

  • Step 2 : Apply high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters from matrix interference. Calibrate using internal standards like Cinnarizine-d8 dihydrochloride .

  • Step 3 : Cross-validate with X-ray crystallography (if crystalline) to confirm stereochemistry and deuterium placement .

    • Data Analysis : Use statistical tools (e.g., principal component analysis) to identify outliers in spectral datasets .

Q. How can researchers ensure reproducibility in synthesizing this compound, particularly regarding deuterium incorporation efficiency?

  • Methodological Answer :

  • Step 1 : Document synthesis protocols in detail, including deuterium sources (e.g., D2_2O, deuterated reagents) and reaction conditions (temperature, catalysts) .
  • Step 2 : Quantify deuterium incorporation using isotopic enrichment assays (e.g., 2H^2H-NMR or IRMS). Report atom% D for all batches .
  • Step 3 : Share synthetic procedures and characterization data in supplementary materials to enable replication, adhering to journal guidelines for experimental transparency .

Tables for Key Comparisons

Parameter This compound Non-deuterated Cinnarizine
Isotopic Purity 98 atom% D (HPLC-MS validated) N/A
Storage Conditions 0–6°C Room temperature (stable)
Key Analytical Challenge Deuterium-induced spectral shiftsMatrix interference in biofluids

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.